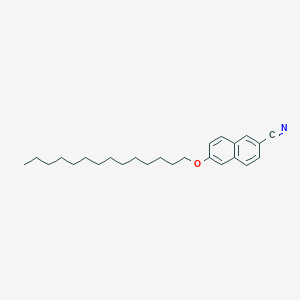![molecular formula C9H8BrFO B12621034 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 1010422-27-1](/img/structure/B12621034.png)
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of benzene, featuring bromine, fluorine, and a prop-2-en-1-yloxy group as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring before undergoing deprotonation to yield the substituted product . The molecular targets and pathways involved vary based on the context of its use in research or industrial applications.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluorobenzene: Similar in structure but lacks the prop-2-en-1-yloxy group.
1-Bromo-4-fluorobenzene: Another isomer with the bromine and fluorine atoms in different positions.
3-Bromo-2-fluorophenol: Contains a hydroxyl group instead of the prop-2-en-1-yloxy group.
Uniqueness: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of both bromine and fluorine atoms along with the prop-2-en-1-yloxy group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
1010422-27-1 |
|---|---|
Molekularformel |
C9H8BrFO |
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h2-5H,1,6H2 |
InChI-Schlüssel |
SASYJCHYXFPIDE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=CC=C1Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


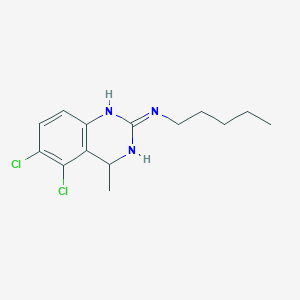
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)

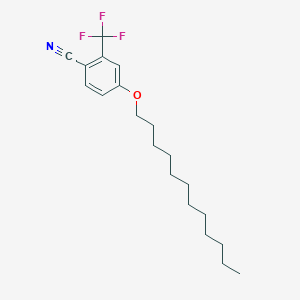
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
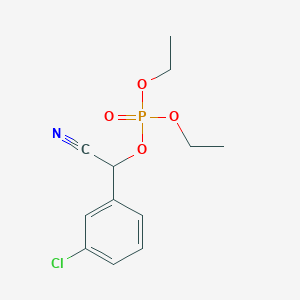
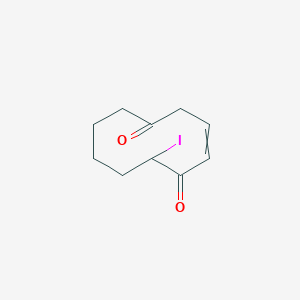
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)

![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
